molecular formula C13H8Br2N2 B13675406 6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine

6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13675406
M. Wt: 352.02 g/mol
InChI Key: XOVNLWBLHHYOIU-UHFFFAOYSA-N
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Description

6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

The synthesis of 6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by bromination. The reaction conditions typically involve the use of a strong acid catalyst and a brominating agent such as N-bromosuccinimide (NBS) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives. Similar compounds include:

  • 2-Phenylimidazo[1,2-a]pyridine
  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
  • 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C13H8Br2N2

Molecular Weight

352.02 g/mol

IUPAC Name

6-bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8Br2N2/c14-10-3-1-2-9(6-10)12-8-17-7-11(15)4-5-13(17)16-12/h1-8H

InChI Key

XOVNLWBLHHYOIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN3C=C(C=CC3=N2)Br

Origin of Product

United States

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